

Application Notes and Protocols for Long-term Culture of Cells with AFG206

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Compound of Interest

Compound Name: AFG206

Cat. No.: B1684540

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Introduction

AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FMS-like tyrosine kinase 3 (FLT3).^{[1][2]} It has demonstrated potent activity against cell proliferation by inducing apoptosis in cells harboring FLT3 internal tandem duplication (ITD) and D835Y mutations, with an IC₅₀ value of approximately 0.1 μ M in FLT3-ITD-Ba/F3 cells.^{[1][2]} These mutations are prevalent in acute myeloid leukemia (AML), making **AFG206** a compound of significant interest for leukemia research and drug development.

These application notes provide detailed protocols for the long-term culture of leukemia cell lines with **AFG206** to evaluate its sustained efficacy, the potential development of resistance, and its effects on cell signaling pathways.

Data Presentation

Table 1: Long-term Viability of MOLM-13 Cells Treated with **AFG206**

Treatment Group	Day 7 Viability (%)	Day 14 Viability (%)	Day 21 Viability (%)	Day 28 Viability (%)
Vehicle Control (0.1% DMSO)	98 ± 2.1	97 ± 3.5	96 ± 2.8	95 ± 3.1
AFG206 (0.1 µM)	45 ± 4.2	25 ± 3.9	15 ± 2.5	10 ± 1.8
AFG206 (0.5 µM)	20 ± 3.1	8 ± 2.2	5 ± 1.5	< 2
AFG206 (1.0 µM)	< 5	< 2	< 1	< 1

Data are presented as mean ± standard deviation.

Table 2: Apoptosis Induction in MV4-11 Cells after 48h Treatment with **AFG206**

Treatment Group	Annexin V Positive (%)
Vehicle Control (0.1% DMSO)	5 ± 1.2
AFG206 (0.1 µM)	35 ± 3.8
AFG206 (0.5 µM)	68 ± 5.1
AFG206 (1.0 µM)	85 ± 4.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Long-term Culture and Viability Assay

This protocol describes the continuous culture of FLT3-mutated AML cell lines in the presence of **AFG206** to assess its long-term effect on cell viability.

Materials:

- FLT3-ITD positive human acute myeloid leukemia cell line (e.g., MOLM-13, MV4-11)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **AFG206** (stock solution in DMSO)
- Dimethyl sulfoxide (DMSO) as vehicle control
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter
- Multi-well cell culture plates (e.g., 24-well plates)
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding: Seed MOLM-13 or MV4-11 cells at a density of 2×10^5 cells/mL in RPMI-1640 complete medium in 24-well plates.
- Compound Preparation: Prepare serial dilutions of **AFG206** in culture medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1%. Prepare a vehicle control with 0.1% DMSO.
- Treatment: Add the prepared **AFG206** dilutions and vehicle control to the respective wells.
- Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
- Cell Maintenance and Monitoring:
 - Every 2-3 days, gently resuspend the cells and perform a cell count using Trypan Blue exclusion to determine cell viability.
 - Centrifuge the cells, remove the old medium, and resuspend the cell pellet in fresh medium containing the appropriate concentration of **AFG206** or vehicle control.

- Re-seed the cells at the initial density of 2×10^5 cells/mL.
- Data Collection: Record cell viability at regular intervals (e.g., every 7 days) for the duration of the experiment (e.g., 28 days).

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol details the method to quantify apoptosis in cells treated with **AFG206** using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- Cells treated with **AFG206** as described in Protocol 1 (collect cells after 48 hours of treatment).
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
- Phosphate Buffered Saline (PBS).
- Flow cytometer.

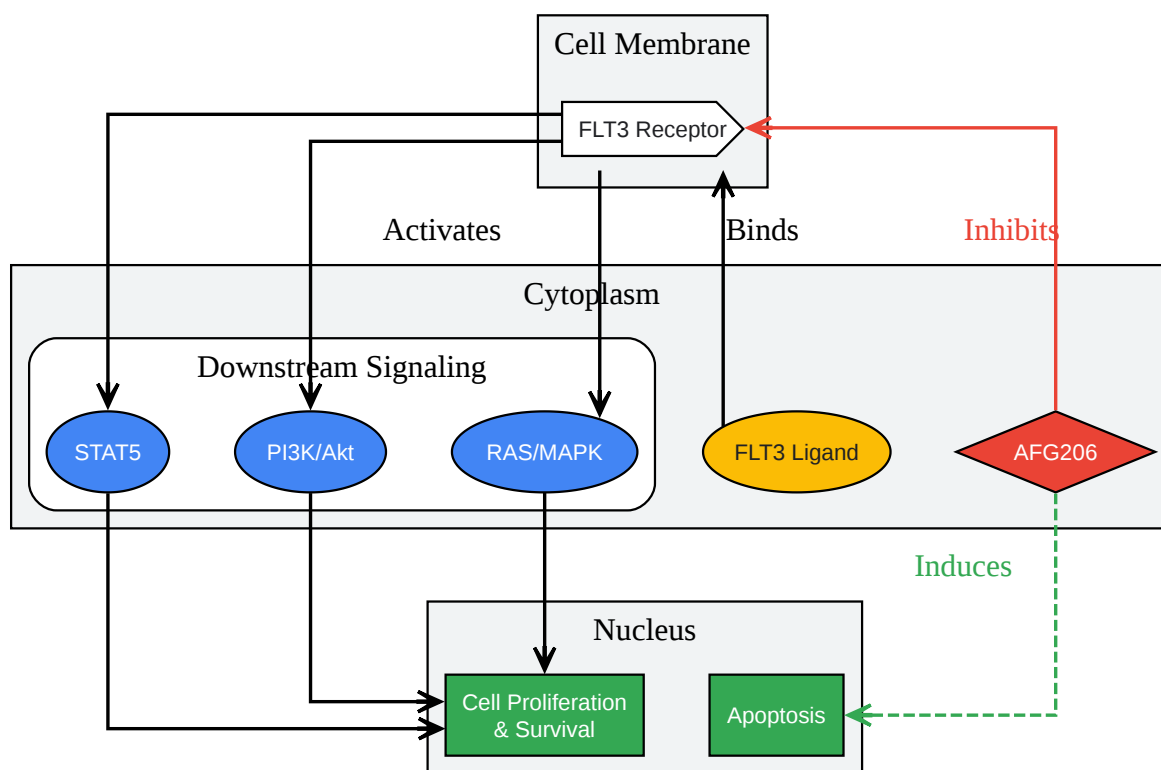
Procedure:

- Cell Harvesting: Collect the cells from each treatment group by centrifugation at $300 \times g$ for 5 minutes.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour of staining.

Visualizations

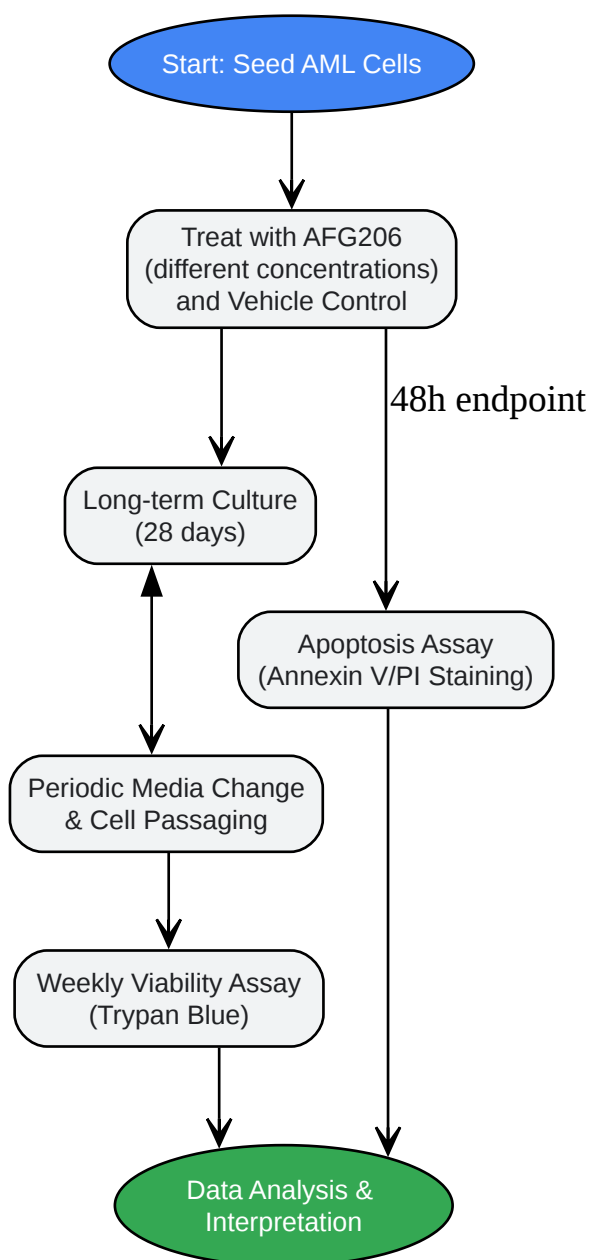
FLT3 Signaling Pathway and Inhibition by AFG206



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Caption: FLT3 signaling pathway and its inhibition by **AFG206**.

Experimental Workflow for Long-term AFG206 Treatment



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Caption: Workflow for long-term cell culture with **AFG206**.

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References

- 1. AFG206 | 630122-37-1 [chemicalbook.com]
- 2. AFG206 CAS#: 630122-37-1 [amp.chemicalbook.com]
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